![molecular formula C7H4N4O2 B3064755 Pteridine-6-carboxylic acid CAS No. 1955-24-4](/img/structure/B3064755.png)
Pteridine-6-carboxylic acid
Overview
Description
Pteridine-6-carboxylic acid is a chemical compound belonging to the class of pteridines . It is a heterocyclic compound that contains a fused pyrimidine ring and a pyrazine ring . It is derived from pteridine, which is a naturally occurring compound found in a variety of organisms . It serves as a precursor for the formation of folate, which plays a critical role in cell growth, development, and repair . It has been studied for its potential as a fluorescent dye .
Synthesis Analysis
The synthesis of pteridines is mainly from the pyrimidine, but there are examples from the pyrazine . The pteridine biosynthetic pathway in the developing wings of Colias has been studied by the use of radioactive precursors injected into whole pupae and incubated in Ringer’s solution with excised, developing wings . Periodate oxidation led to pteridine-6-carboxaldehydes, which easily formed oximes .Molecular Structure Analysis
The molecular structure of Pteridine-6-carboxylic acid is C7H5N5O3 . It has a molecular weight of 207.15 . The 3D structure of Pteridine-6-carboxylic acid can be viewed using Java or Javascript .Chemical Reactions Analysis
In biological fluids, pteridines can exist in different oxidation states . Oxidized pteridines yield a strong fluorescence signal, whereas reduced pteridines present a low quantum yield of fluorescence . In order to enable the analysis of the reduced forms, several preoxidation procedures to generate aromatic rings have been established .Physical And Chemical Properties Analysis
Pteridine-6-carboxylic acid is a white to faint yellow powder or crystals . It has a storage temperature of 2-8°C . It is practically insoluble in water but slightly soluble in 0.01 M NaOH .Scientific Research Applications
Biomarkers in Cancer Diagnosis
Pteridine-6-carboxylic acid, as part of a group of pteridines, has been investigated for its potential as a biomarker in the noninvasive diagnosis of cancer. Studies have shown that certain levels of pteridines, including pteridine-6-carboxylic acid, can reflect the presence of cancers, making them a focus in cancer screening research (Gamagedara, Gibbons, & Ma, 2011).
Chemical Synthesis and Transformations
Pteridine-6-carboxylic acid has been utilized in the field of chemical synthesis. For example, it has been produced through the oxidation of methyl-substituted 1,3-dimethyllumazine derivatives with nitric acid, highlighting its role in organic synthesis and chemical transformations (Jung, Kim, Kang, & Baek, 2002).
Analysis in Clinical Specimens
The compound has also been important in the development of analytical methods for pteridines in clinical specimens. A technique involving hydrophilic interaction liquid chromatography with tandem mass spectrometry was developed for analyzing various pteridines, including pteridine-6-carboxylic acid, in human urine. This method is significant for clinical research and diagnostics (Xiong, Zhang, & Zhang, 2018).
Structural and Crystallographic Studies
Pteridine-6-carboxylic acid has been a subject in crystallographic studies. Its structure has been analyzed to understand its crystal and molecular arrangement, contributing to a deeper understanding of pteridine chemistry (Faure, Illán‐Cabeza, Jiménez‐Pulido, Linares-Ordóñez, & Moreno-Carretero, 2010).
Potential in Anticancer Therapies
Beyond diagnostic uses, pteridine derivatives, including pteridine-6-carboxylic acid, have been explored for their potential in anticancer therapies. Their various biological activities and molecular targets make them candidates for developing new anticancer drugs (Carmona-Martínez, Ruiz-Alcaraz, Vera, Guirado, Martínez-Esparza, & García-Peñarrubia, 2018).
Role in Photobiology
The impact of ultraviolet radiation on compounds like pteridine-6-carboxylic acid has been studied in the context of photobiology, particularly in plant biology. Research has examined how UV radiation affects the content and photolysis of pteridines in plant leaves, contributing to our understanding of plant responses to UV light (Stakhov, Ladygin, & Stakhova, 2002).
Mechanism of Action
Safety and Hazards
Pteridine-6-carboxylic acid is classified as a combustible solid . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Pteridines can be considered as potential biomarkers . There are data about the basal levels of pteridines in biological fluids, and alterations in these levels have been described as the result of the presence of several diseases . In the particular case of malignant diseases, an ideal situation should be that each type of tumor shows its own pteridinic pattern, and that the alterations in the levels allow an early detection .
properties
IUPAC Name |
pteridine-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O2/c12-7(13)5-2-9-6-4(11-5)1-8-3-10-6/h1-3H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABAALFDOOSQEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CC(=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550670 | |
Record name | Pteridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pteridine-6-carboxylic acid | |
CAS RN |
1955-24-4 | |
Record name | Pteridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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